REACTION_CXSMILES
|
[ClH:1].O1CCOCC1.[C:8]([CH:11]1[CH2:15][S:14](=[O:17])(=[O:16])[CH2:13][N:12]1C(OC(C)(C)C)=O)(=[O:10])[NH2:9]>ClCCl>[ClH:1].[O:16]=[S:14]1(=[O:17])[CH2:15][CH:11]([C:8]([NH2:9])=[O:10])[NH:12][CH2:13]1 |f:4.5|
|
Name
|
ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
4.73 mL
|
Type
|
reactant
|
Smiles
|
O1CCOCC1
|
Name
|
|
Quantity
|
500 mg
|
Type
|
reactant
|
Smiles
|
C(N)(=O)C1N(CS(C1)(=O)=O)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10.2 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred for 4 d at ambient temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent in vacuo
|
Reaction Time |
4 d |
Name
|
|
Type
|
product
|
Smiles
|
Cl.O=S1(CNC(C1)C(=O)N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 388 mg |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |